Product packaging for COBALT BORIDE(Cat. No.:CAS No. 12006-78-9)

COBALT BORIDE

Cat. No.: B1148963
CAS No.: 12006-78-9
M. Wt: 187.61
InChI Key: WRSVIZQEENMKOC-UHFFFAOYSA-N
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Description

Significance of Transition Metal Borides in Modern Materials Science and Chemistry

Transition metal borides (TMBs) are a class of inorganic compounds that have garnered significant attention in materials science and chemistry due to their unique and desirable properties. iphy.ac.cnresearchgate.netacs.org These materials, formed between transition metals and boron, exhibit a remarkable combination of characteristics including high melting points, exceptional hardness, and metal-like conductivity. researchgate.netamericanelements.com The strong covalent bonds established by boron atoms can create one, two, or three-dimensional networks within the crystal structure, which, combined with the high valence electron density of transition metals, leads to a variety of chemical bonds and multifunctional properties. iphy.ac.cn

The inherent properties of TMBs, such as high strength, refractoriness, and resistance to oxidation, corrosion, and wear, make them valuable for a wide range of industrial applications. researchgate.netacs.orgmdpi.com They are considered potential superhard materials and have been investigated for use in protective coatings, cutting tools, and components subjected to extreme conditions. iphy.ac.cnresearchgate.netnanorh.com Furthermore, their catalytic activity, magnetic properties, and electrical conductivity have opened up research avenues in energy conversion, electronics, and chemical synthesis. iphy.ac.cnnanorh.comfrontiersin.org The exploration of two-dimensional (2D) TMBs, known as MBenes, is a burgeoning field, promising novel properties for applications in sensing, catalysis, and energy storage. dergipark.org.trrsc.org

Evolution of Research Perspectives on Cobalt Boride Systems

Research into this compound (CoₓBᵧ) systems has evolved considerably over time. Initially studied as part of the broader class of refractory materials, early investigations focused on their synthesis at high temperatures and characterization of their fundamental physical properties. wikipedia.orgdergipark.org.tr For decades, borides were often regarded as crystallographic curiosities. researchgate.net The primary this compound phases of interest have been cobalt monoboride (CoB) and dithis compound (Co₂B). mdpi.comwikipedia.org

In recent years, research has shifted towards nanoscale and amorphous forms of this compound, driven by the discovery that these structures possess unique and enhanced properties. acs.orgmdpi.com The development of advanced synthesis techniques has enabled the production of this compound nanoparticles, mesoporous structures, and thin films. mdpi.comacs.orgnih.gov This has led to a surge in studies exploring their catalytic potential, particularly for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) in water splitting, as well as in organic synthesis. mdpi.comfrontiersin.orgunitn.it The focus has expanded to include other phases like Co₃B and the creation of ternary compounds, such as by doping with other metals like zinc or iron, to further tune their electrocatalytic and magnetic properties. frontiersin.orgnih.govrsc.org Current research continues to explore their potential in high-tech applications, including energy storage devices like batteries and supercapacitors, and as advanced materials for electronic and magnetic applications. mdpi.comnanorh.comhep.com.cn

Scope and Academic Relevance of this compound Investigations

The academic relevance of this compound research remains high due to its potential to address challenges in catalysis, energy, and advanced materials. This compound is considered one of the most promising non-noble metal electrocatalysts for water splitting, a key process for green hydrogen production. frontiersin.orgfrontiersin.org Its efficiency and stability in various pH conditions make it a subject of intense investigation. unitn.it Researchers are actively exploring methods to enhance its catalytic activity by creating high-surface-area amorphous or mesoporous structures and by understanding the synergistic effects when combined with other elements. nih.govrsc.orgrsc.org

The unique magnetic properties of different this compound phases, ranging from ferromagnetic to paramagnetic, make them interesting for fundamental studies in magnetism and for potential applications in data storage and magnetic switches. acs.orgontosight.aiarxiv.org Furthermore, their exceptional hardness and resistance to wear and oxidation continue to make them relevant for developing advanced protective coatings. wikipedia.orgsamaterials.com The synthesis of novel this compound structures, such as the high-pressure synthesis of Co₅B₁₆, continues to expand the known phase diagram and uncover new properties. arxiv.org The study of cobalt borides serves as a platform for understanding structure-property relationships in TMBs and for designing new functional materials with tailored characteristics for specific technological needs. iphy.ac.cn

Properties

CAS No.

12006-78-9

Molecular Formula

BCo3

Molecular Weight

187.61

IUPAC Name

boron;cobalt

InChI

InChI=1S/B.3Co

InChI Key

WRSVIZQEENMKOC-UHFFFAOYSA-N

SMILES

[B].[Co].[Co].[Co]

Origin of Product

United States

Synthetic Methodologies and Controlled Fabrication of Cobalt Boride Structures

Chemical Reduction Approaches for Cobalt Boride Nanoparticles

Chemical reduction is a widely employed, versatile, and cost-effective method for synthesizing this compound nanoparticles. This bottom-up approach involves the reduction of cobalt precursors in a solution, allowing for control over the size, shape, and composition of the resulting nanoparticles.

Solution-Phase Chemical Reduction using Borohydrides

A common and straightforward method for preparing this compound nanoparticles is the chemical reduction of cobalt salts, such as cobalt(II) chloride, using borohydrides as reducing agents. researchgate.netajol.info The reaction is typically carried out in an aqueous or alcoholic solution at or near room temperature. tandfonline.com Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent in this process. researchgate.nettandfonline.com

The synthesis process generally involves dissolving a cobalt salt, like cobalt(II) chloride hexahydrate, in deionized water. ajol.info An alkaline solution of sodium borohydride is then added dropwise to the cobalt salt solution under inert conditions to prevent oxidation. ajol.info The immediate color change of the solution from purple to black signifies the formation of this compound nanoparticles. ajol.info However, this direct reduction can be vigorous and exothermic, which may lead to particle agglomeration, resulting in a low surface area and a broad particle size distribution. ajol.info The amorphous nature of the this compound produced through this method is often confirmed by the absence of distinct peaks in X-ray diffraction (XRD) patterns. ajol.info

The amorphous structure of this compound is reported to have unique catalytic properties due to lattice strain and a high concentration of unsaturated active sites. rsc.orgresearchgate.net These amorphous cobalt-boron alloys have shown exceptional efficiency as catalysts. rsc.orgresearchgate.net

Dual-Reducing Agent Strategies for Morphological Control

To achieve better control over the morphology and properties of this compound nanoparticles, dual-reducing agent strategies have been developed. rsc.orgrsc.org This approach allows for precise control over the reduction process, leading to the formation of specific structures, such as mesoporous nanoparticles. rsc.orgrsc.orgrsc.org

In a notable example, a combination of sodium borohydride (NaBH₄) and dimethylamine (B145610) borane (B79455) (DMAB) is used as the dual-reducing agent system. rsc.orgrsc.org In this method, sodium borohydride initiates the rapid nucleation of cobalt metal clusters, while dimethylamine borane contributes to the controlled deposition of the cobalt metal, facilitating the formation of a mesoporous structure. rsc.orgrsc.org Both reagents also serve as the boron source, leading to the formation of an amorphous cobalt boron alloy. rsc.orgrsc.org The use of soft templates, such as block copolymer micelles, can further direct the assembly of the mesoporous structure. rsc.orgrsc.org This controlled deposition process results in this compound nanoparticles with a high surface area and unique catalytic activities. rsc.orgrsc.orgrsc.org

Table 1: Comparison of Single vs. Dual Reducing Agent Synthesis of this compound Nanoparticles

Feature Single Reducing Agent (e.g., NaBH₄) Dual-Reducing Agents (e.g., NaBH₄ + DMAB)
Control over Morphology Limited, often leads to agglomeration ajol.info High, allows for fabrication of mesoporous structures rsc.orgrsc.org
Resulting Structure Typically amorphous, broad size distribution ajol.info Amorphous, controlled porous nanoarchitecture rsc.orgrsc.org
Key Role of Reductant(s) Rapid reduction of cobalt ions ajol.info NaBH₄ for initial nucleation, DMAB for controlled growth rsc.orgrsc.org

| Surface Area | Generally lower due to agglomeration ajol.info | Ultra-high surface area rsc.orgrsc.org |

Thermal Decomposition Routes for this compound Precursors

Thermal decomposition offers an alternative pathway to synthesize this compound, often resulting in crystalline materials. This method involves the heat treatment of a precursor material containing both cobalt and boron, leading to the formation of the desired this compound phase.

Controlled Pyrolysis of Metal-Organic Frameworks (MOFs) to this compound

Metal-Organic Frameworks (MOFs) have emerged as versatile precursors for the synthesis of various nanomaterials, including this compound. cambridge.orgresearchgate.net MOFs, with their well-defined structures and high porosity, can be used as templates or sacrificial precursors. nih.govsci-hub.se Zeolitic Imidazolate Frameworks (ZIFs), particularly ZIF-67 which contains cobalt nodes, are commonly used for this purpose. cambridge.orgsci-hub.se

The synthesis process involves the initial preparation of the MOF, such as ZIF-67, followed by a controlled pyrolysis step. cambridge.orgnih.gov During pyrolysis, the organic linkers of the MOF are carbonized, forming a porous carbon matrix, while the metal nodes are converted into the desired metallic or composite material. researchgate.net To obtain this compound, a boron source is introduced. For instance, a nanocomposite of this compound with porous carbon (Co-B/C) can be prepared using a ZIF-67 precursor. cambridge.orgresearchgate.net This method can yield highly active catalysts due to the synergistic effects between the catalytically active this compound and the highly conductive porous carbon matrix. researchgate.net The resulting materials often exhibit high surface areas and uniform dispersion of the active components. nih.gov

Thermal Annealing of Cobalt-Boron Composites

Thermal annealing is another method used to produce crystalline this compound. This process typically starts with an amorphous cobalt-boron composite, often synthesized via chemical reduction, which is then heated at elevated temperatures in an inert atmosphere. acs.orgfrontiersin.org

The annealing process provides the necessary energy for the atoms to arrange themselves into a crystalline lattice. The final crystalline phase of the this compound can be influenced by the annealing temperature and the initial composition of the amorphous composite. acs.org For example, amorphous this compound powders can be annealed at temperatures between 400–580 °C to form crystalline phases, although this can sometimes result in a mixture of phases. acs.org In some cases, the annealing of cobalt-boron composites can lead to the formation of nanospheres with a higher degree of structural order and crystallization. frontiersin.org The temperature and duration of the annealing process are critical parameters that determine the final properties of the this compound material. For instance, annealing at 900 °C in an argon atmosphere has been used to prepare nanocrystalline cobalt monoboride from cobalt complexes with boron cluster anions. mdpi.com

Table 2: Research Findings on Thermal Decomposition Routes for this compound

Precursor Material Synthesis Method Key Findings Resulting this compound Structure
Zeolitic Imidazolate Framework-67 (ZIF-67) Controlled Pyrolysis MOF acts as a template, creating a porous carbon matrix with embedded this compound. cambridge.orgresearchgate.net Nanocomposite of this compound with porous carbon (Co–B/C). cambridge.org
Amorphous Cobalt-Boron Powder Thermal Annealing Heat treatment induces crystallization of the amorphous precursor. acs.orgfrontiersin.org Crystalline this compound, phase depends on annealing conditions. acs.org

Advanced Physical Vapor Deposition Techniques for this compound Thin Films

Physical Vapor Deposition (PVD) techniques are powerful tools for fabricating high-quality thin films of various materials, including this compound. google.comangstromsciences.com PVD methods offer precise control over film thickness, composition, and microstructure, making them suitable for applications in microelectronics and catalysis. researchgate.netharvard.edu

One of the most common PVD techniques for this purpose is magnetron sputtering. google.comrsc.org In this process, a target made of cobalt or this compound is bombarded with high-energy ions in a vacuum chamber, causing atoms to be ejected from the target and deposited onto a substrate. rsc.orgqsrarematerials.com By controlling parameters such as the sputtering power, gas pressure, and substrate temperature, the properties of the resulting thin film can be tailored. rsc.org For instance, co-sputtering from separate cobalt and boron targets allows for the deposition of Co-B films with varying compositions. rsc.org

Pulsed Laser Deposition (PLD) is another PVD technique that has been used to prepare nanocrystalline this compound thin films. researchgate.net In PLD, a high-power laser is used to ablate a target material, creating a plasma plume that expands and deposits onto a substrate. researchgate.net This method allows for the one-step deposition of catalysts on structured supports with controlled microstructure and composition. researchgate.net PVD techniques, in general, avoid the use of hazardous chemical by-products often associated with wet chemical routes. researchgate.net While PVD is excellent for creating thin films, it is worth noting that cobalt layers deposited by PVD can sometimes be non-conformal. google.com

Pulsed Laser Deposition (PLD) of this compound Films

Pulsed Laser Deposition (PLD) is a versatile thin-film deposition technique utilized for fabricating this compound (Co-B) films. The fundamental mechanism of PLD involves the ablation of a target material within a vacuum chamber using a high-power pulsed laser beam. This process generates a plasma plume containing atoms, ions, and molecules from the target, which then deposit onto a substrate, forming a thin film. chinesechemsoc.orgornl.gov The simplicity of the concept, coupled with the ability for stoichiometric transfer of material from the target to the substrate, makes PLD an advantageous method for creating complex multi-element films. chinesechemsoc.orgornl.gov

Key parameters influencing the properties of the deposited this compound films include laser energy density, background gas pressure, and substrate temperature. rsc.orgaip.org By carefully controlling these parameters, the microstructure, composition, and, consequently, the functional properties of the Co-B films can be tailored. For instance, nanocrystalline this compound thin films have been successfully synthesized using PLD. acs.orgcore.ac.uk These films exhibit a unique nanostructure where cobalt nanoparticles can be embedded within a boron matrix. researchgate.net

Research has demonstrated that PLD-synthesized Co-B thin films can serve as efficient catalysts. chinesechemsoc.org Elemental depth profiling of these films has revealed a metallic bulk, which is beneficial for charge conduction, while the surface is enriched with cobalt oxyhydroxide (CoOOH) species, the active sites for reactions like the oxygen evolution reaction (OER). acs.org The inclusion of boron is believed to enhance the catalytic rate by preventing the formation of stable, less active cobalt oxides on the surface. acs.org The versatility of PLD also allows for the synthesis of more complex systems, such as Co-Fe-B-O thin films. chinesechemsoc.org

Table 1: Key Findings in Pulsed Laser Deposition of this compound Films

FindingDescription
Nanocrystalline Structure PLD can produce nanocrystalline Co-B thin films, in some cases with Co nanoparticles embedded in a boron matrix. acs.orgcore.ac.ukresearchgate.net
Catalytic Activity The synthesized films show high performance as catalysts, for example, in the oxygen evolution reaction. chinesechemsoc.orgacs.org
Surface Chemistry The film surface is often rich in active CoOOH species, while the bulk remains metallic. acs.org
Role of Boron Boron incorporation appears to prevent the formation of less active cobalt oxides, thus improving catalytic performance. acs.org
Stoichiometric Transfer PLD allows for the congruent transfer of material from the target, ensuring the film has the same composition as the source. ornl.gov

Magnetron Sputtering for Tailored this compound Coatings

Magnetron sputtering is another powerful physical vapor deposition (PVD) technique for producing tailored this compound coatings. rsc.orgrsc.org This method involves bombarding a target material (in this case, cobalt or a cobalt-boron composite) with energetic ions, typically argon, in a plasma. The impact dislodges atoms from the target, which then travel and deposit onto a substrate. aip.org A key advantage of magnetron sputtering is the ability to control the film's microstructure and composition by adjusting parameters such as deposition pressure, power, and the use of reactive gases. rsc.orgrsc.org

This technique allows for the fabrication of both amorphous and crystalline this compound films. researchgate.net The incorporation of boron into cobalt films through co-deposition often leads to amorphization and a refinement of the grain structure, which can enhance the dispersion of the active metallic cobalt phase. rsc.orgrsc.org For example, increasing the deposition pressure during the sputtering of pure cobalt can lead to grain refinement. A similar effect is achieved by introducing boron, which promotes an amorphous structure. rsc.org

Magnetron sputtering is a versatile method that can be used to coat a variety of substrates, including non-conductive materials and flexible polymers like PTFE, creating catalytic membranes. rsc.org The resulting this compound coatings have shown significant catalytic activity. rsc.org Interestingly, while fresh cobalt-boron films can exhibit high initial activity due to electronic effects, other cobalt-based films, like cobalt-carbon, can be activated through the in-situ formation of this compound species on their surface during reaction. rsc.orgrsc.org

Table 2: Research Findings on Magnetron Sputtered this compound Coatings

Research FindingDetails
Microstructure Control Magnetron sputtering allows for the fabrication of both amorphous and crystalline Co-B coatings with controlled grain sizes. rsc.orgresearchgate.net
Compositional Tailoring The composition of the films can be precisely tuned by co-sputtering from different targets or using reactive gases. rsc.orgrsc.org
Substrate Versatility Coatings can be deposited on a wide range of substrates, including flexible polymers, to create catalytic membranes. rsc.org
Catalytic Performance The resulting Co-B films exhibit high catalytic activity, which can be influenced by the film's structure and composition. rsc.org
In-situ Activation In some cases, catalytically active this compound species can be formed in-situ on the surface of other cobalt-based sputtered films during a reaction. rsc.org

Molten Salt and Mechanochemical Synthesis of Cobalt Borides

Molten salt synthesis and mechanochemical synthesis are two distinct, solid-state-based methods for producing this compound powders.

Molten Salt Synthesis (MSS) involves the reaction of precursors in a molten salt medium at elevated temperatures. acs.orgacs.org The molten salt acts as a solvent, facilitating the diffusion of reactants and promoting the formation of the desired product. This method can be used to produce nanocrystalline cobalt borides. acs.org For instance, cobalt monoboride (CoB) nanocrystals have been synthesized at 750 °C in a molten salt bath. acs.org These nanocrystals are often found embedded in an amorphous matrix. acs.orgacs.org A variation of this method is molten salt assisted calciothermic reduction, where cobalt oxide and boron oxide are reduced by calcium in a molten salt to form this compound particles. researchgate.netresearchgate.net

Mechanochemical Synthesis (MCS) is a solvent-free method that utilizes mechanical energy, typically from a high-energy ball mill, to induce chemical reactions and structural changes in solid-state precursors. researchgate.netias.ac.inias.ac.in Starting materials such as cobalt, boron oxide (B₂O₃), and a reducing agent like magnesium are milled together under an inert atmosphere. researchgate.netias.ac.inias.ac.in The high-energy collisions between the milling balls and the powder mixture provide the energy for the reaction to occur, resulting in the formation of nanocrystalline this compound. researchgate.netias.ac.in This method has been successfully employed to synthesize pure Co₂B nanocrystals with crystallite sizes in the range of 7-10 nm. researchgate.netias.ac.inias.ac.in The properties of the resulting powders, such as surface area and crystallite size, can be controlled by varying milling parameters like rotational speed and ball-to-powder ratio. researchgate.netias.ac.in

Table 3: Comparison of Molten Salt and Mechanochemical Synthesis of Cobalt Borides

FeatureMolten Salt SynthesisMechanochemical Synthesis
Reaction Medium Molten saltSolid-state (solvent-free)
Energy Input Thermal energyMechanical energy
Typical Products Nanocrystals often in an amorphous matrix acs.orgacs.orgPure nanocrystals researchgate.netias.ac.inias.ac.in
Process Control Temperature, precursor ratio acs.orgMilling time, speed, ball-to-powder ratio researchgate.netias.ac.in
Example Product CoB nanocrystals acs.orgCo₂B nanocrystals researchgate.netias.ac.inias.ac.in

Template-Assisted and Soft Template-Directed Synthesis for Mesoporous this compound Architectures

Template-assisted synthesis is a sophisticated approach for creating materials with controlled porosity and high surface area, features that are highly desirable for applications like catalysis. rsc.orgrsc.orgresearchgate.net This method can be broadly categorized into hard- and soft-template methods. nih.gov For this compound, the soft-template-directed assembly approach has been successfully employed to generate mesoporous amorphous cobalt boron (a-CoBₓ) alloy colloidal particles. rsc.orgrsc.orgresearchgate.net

In this method, block copolymer micelles are used as soft, sacrificial pore-directing agents. rsc.org The synthesis typically involves dissolving a block copolymer, such as polystyrene-b-poly(ethylene oxide) (PS-b-PEO), in a solvent where it forms micelles. rsc.org A cobalt precursor and reducing agents are then introduced. The reduction of the cobalt precursor and the formation of the this compound alloy occur around the micelle templates. rsc.org Subsequent removal of the organic template leaves behind a mesoporous structure. nih.gov

A key aspect of this synthesis is the use of dual-reducing agents, such as sodium borohydride (NaBH₄) and dimethylamine borane (DMAB), to precisely control the chemical reduction process. rsc.orgrsc.org Sodium borohydride initiates the rapid nucleation of cobalt clusters, while dimethylamine borane facilitates the formation of the mesoporous structure as the cobalt is deposited around the micelles. rsc.org Both reagents also serve as the boron source, leading to the formation of an amorphous cobalt boron alloy. rsc.org The resulting mesoporous this compound possesses a high surface area and a network of interconnected pores, which can significantly enhance its performance in applications like the photothermal conversion of CO₂. rsc.orgrsc.org

Table 4: Key Aspects of Template-Assisted Synthesis of Mesoporous this compound

AspectDescription
Methodology Soft template-directed assembly using block copolymer micelles. rsc.orgrsc.orgresearchgate.net
Pore-Directing Agent Sacrificial block copolymers like PS-b-PEO. rsc.org
Controlled Reduction Use of dual reducing agents (e.g., NaBH₄ and DMAB) for precise control over nucleation and growth. rsc.orgrsc.org
Boron Source The reducing agents also serve as the source of boron for the alloy. rsc.org
Final Product Amorphous, mesoporous cobalt boron (a-CoBₓ) alloy particles with high surface area. rsc.orgrsc.org
Advantage The mesoporous architecture exposes more active sites, enhancing catalytic activity. rsc.orgrsc.org

In-situ Formation Mechanisms of Active this compound Phases in Reaction Environments

In many catalytic applications, the active form of the this compound catalyst is formed in-situ within the reaction environment. csic.esmdpi.commdpi.com This means that the material initially introduced as the catalyst precursor undergoes a transformation under reaction conditions to generate the catalytically active species. A common example is the use of cobalt oxides, such as Co₃O₄, as precursors for catalysts in sodium borohydride (NaBH₄) hydrolysis for hydrogen generation. mdpi.commdpi.com

The stability of these in-situ formed phases can be a critical factor. Studies have shown that nanocrystalline cobalt borides, for example, those synthesized via molten salt methods, can be unstable under certain reactive atmospheres. acs.org For example, under a dihydrogen (H₂) atmosphere at elevated temperatures (e.g., 400 °C), cobalt monoboride (CoB) can decompose to form cobalt(0) nanoparticles. acs.org This highlights that the "active phase" may be dynamic and its nature can depend on the specific reaction conditions. Understanding these in-situ transformations is crucial for designing robust and efficient this compound-based catalysts.

Synthesis of Multi-component and Heterostructured this compound Systems

Ternary this compound Alloys (e.g., Co-Fe-B, Co-Ni-B, Co-Zn-B, Co-S-B)

The properties of this compound can be further tuned and enhanced by introducing a third element to form ternary alloys. These multi-component systems often exhibit synergistic effects, leading to improved performance in various applications, particularly catalysis.

Co-Fe-B: Ternary cobalt-iron-boride alloys have been synthesized through methods like chemical reduction and solid-state metathesis. researchgate.netrsc.org Solution-phase synthesis can produce amorphous or crystalline (Co-Fe)B₂ and (Co-Fe)B phases. researchgate.netrsc.org Rapid solid-state metathesis (SSM) reactions between metal chlorides, magnesium, and boron can yield crystalline solid solutions of (Co₁₋ₓFeₓ)B. rsc.org The incorporation of iron into the this compound structure has been shown to create highly active and stable catalysts.

Co-Ni-B: The addition of nickel to this compound has been explored to enhance catalytic activity. The presence of nickel can modify the electronic structure of the cobalt active sites, leading to improved efficiency in reactions like the hydrogen evolution reaction (HER). acs.org

Co-Zn-B: Ternary Co-Zn-B has been prepared via a chemical reduction method, where aqueous solutions of cobalt and zinc precursors are reduced by sodium borohydride. frontiersin.org The introduction of zinc into the this compound structure can induce significant changes, such as increasing the surface area, promoting a higher degree of crystallization, and reducing the particle size, all of which can contribute to enhanced electrocatalytic performance. frontiersin.org

Co-S-B: While less common, the incorporation of sulfur into this compound systems is another avenue for creating new materials with tailored properties.

The synthesis of these ternary alloys often involves co-reduction or co-precipitation of the respective metal precursors in the presence of a boron source. The stoichiometry and homogeneity of the final product are crucial for achieving the desired properties and can be controlled by the initial precursor ratios and reaction conditions.

Table 5: Examples of Ternary this compound Alloy Synthesis

Alloy SystemSynthesis MethodKey Findings
Co-Fe-B Chemical reduction, Solid-state metathesis researchgate.netrsc.orgCan form amorphous or crystalline solid solutions; iron incorporation enhances catalytic activity and stability. rsc.org
Co-Ni-B -Nickel modifies the electronic properties of cobalt, improving catalytic performance. acs.org
Co-Zn-B Chemical reduction frontiersin.orgZinc doping increases surface area and crystallinity, leading to better electrocatalytic activity. frontiersin.org

Core-Shell and Interfacial this compound Nanostructures (e.g., h-BN encapsulated)

The development of core-shell and interfacial nanostructures represents a sophisticated approach to tailoring the properties of cobalt borides. By encapsulating a this compound core within a shell of another material, such as hexagonal boron nitride (h-BN), or by creating engineered interfaces, it is possible to enhance stability, modify catalytic activity, and introduce new functionalities. These heterostructures are of significant interest for applications in catalysis, magnetic materials, and protective coatings.

One of the most explored systems is the encapsulation of this compound nanoparticles within h-BN nanocages. The h-BN shell provides exceptional thermal and chemical stability, protecting the this compound core from oxidation and agglomeration, especially under harsh reaction conditions. researchgate.netsciopen.com This encapsulation can also modulate the electronic properties of the this compound core, influencing its catalytic performance. researchgate.net

Controlled Fabrication Methods

Several methodologies have been developed for the controlled fabrication of core-shell and interfacial this compound nanostructures. These techniques aim to provide precise control over the size, morphology, and composition of the resulting materials.

Thermal Plasma Synthesis

A prominent method for producing h-BN encapsulated this compound nanoparticles is through thermal plasma synthesis. researchgate.netresearchgate.net This technique utilizes the high temperatures of a plasma jet to vaporize precursor materials, which then condense to form nanoparticles upon rapid cooling. A triple direct current (DC) thermal plasma system is often employed for this purpose. researchgate.net

In a typical process, a mixture of cobalt and boron powders serves as the starting material. researchgate.netresearchgate.net The composition of the plasma-forming gas is a critical parameter that dictates the final product. When an argon-nitrogen (Ar-N₂) gas mixture is used, the dissociated nitrogen in the plasma reacts with the boron precursor to form h-BN nanocages that encapsulate the newly formed this compound nanoparticles. researchgate.net Conversely, using an argon-hydrogen (Ar-H₂) plasma gas mixture results in the formation of spherical this compound nanoparticles without the h-BN shell. researchgate.net The size distribution of the nanoparticles can be controlled by adjusting the quenching rate, which is managed by altering the flow rate of the plasma-forming gases. For instance, using a radio frequency (RF) thermal plasma, the crystallite size of the this compound nanoparticles has been estimated to be in the range of 18–22 nm. researchgate.netwhiterose.ac.uk

Annealing and Thermal Decomposition

Annealing of precursor complexes is another effective route to generate h-BN encapsulated this compound nanostructures. One approach involves the synthesis of bimetallic CoNi nanoparticles encapsulated within h-BN (CoNi@h-BN). researchgate.net This is achieved by annealing freshly prepared metal ammine boride complexes, such as [Co₀.₅Ni₀.₅(NH₃)₆]Cl₃)/NH₄BO₂, with potassium borohydride (KBH₄) under a flowing nitrogen atmosphere. researchgate.net This process yields CoNi nanoparticles with a typical size of 17 nm, completely encapsulated by 10–20 layers of h-BN shells. researchgate.net

Another method involves the thermal decomposition of specifically designed cobalt complexes containing boron cluster anions. For example, the precursor [Co(DMF)₆][B₁₂H₁₂] can be annealed at 900 °C in an argon atmosphere. nih.gov This thermal treatment leads to the formation of both cobalt monoboride (CoB) and boron nitride (BN) in a 1:1 ratio, with particle sizes around 10–15 nm. nih.gov The choice of the boron cluster anion can influence the final product composition and crystallinity. nih.gov

Furthermore, a method for creating ultrathin h-BN shells involves annealing pre-synthesized Co-B nanoparticles in an ammonia (B1221849) (NH₃) atmosphere. sciopen.com During this process, boron atoms diffuse to the surface of the nanoparticles and react with the ammonia to form the h-BN shell in situ. sciopen.com

The table below summarizes the key parameters and findings from different fabrication methods for h-BN encapsulated this compound nanostructures.

Advanced Characterization Techniques for Elucidating Cobalt Boride Structure Activity Relationships

Diffraction-Based Structural Elucidation of Cobalt Boride Phases

Diffraction techniques are fundamental in determining the atomic arrangement and phase purity of this compound compounds. By analyzing the scattering patterns of X-rays or electrons interacting with the material, detailed information about its crystal structure can be obtained.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray diffraction (XRD) is a powerful and widely used technique for identifying the crystalline phases present in this compound samples. The resulting diffraction pattern is a fingerprint of the material's crystal structure, allowing for the identification of specific this compound phases such as CoB, Co₂B, and Co₃B. whiterose.ac.uksav.sk

Amorphous this compound, often synthesized via chemical reduction, typically exhibits a broad, low-intensity peak around 45° in its XRD pattern, which is a characteristic feature resulting from the incorporation of boron atoms into the cobalt lattice. rsc.orgunitn.it In contrast, crystalline this compound, which can be produced through methods like solid-state metathesis or thermal decomposition, displays sharp diffraction peaks corresponding to specific crystallographic planes. rsc.orgmdpi.com For instance, studies have identified body-centered tetragonal Co₂B and orthorhombic CoB phases in borided cobalt-chromium alloys. sci-hub.se The relative intensities of these peaks can also provide information about the concentration of different crystalline phases within the sample. sci-hub.se

XRD is also instrumental in monitoring phase transformations. For example, increasing the boriding time at a specific temperature can lead to the transformation of CoB phases into Co₂B. sav.sk Furthermore, the crystallite size of the nanoparticles can be estimated from the broadening of the XRD peaks. whiterose.ac.ukdergipark.org.tr

Table 1: Identified this compound Phases and their Characteristics using XRD
This compound PhaseCrystal System/StateKey XRD ObservationsReference(s)
Amorphous Co-BAmorphousBroad, low-intensity peak around 45° 2θ rsc.orgunitn.it
CoBOrthorhombicCharacteristic sharp peaks whiterose.ac.uksav.sksci-hub.se
Co₂BBody-centered TetragonalCharacteristic sharp peaks whiterose.ac.uksav.sksci-hub.se
Co₃B---Peak at ~45° 2θ with high relative intensity

Electron Diffraction and High-Resolution Transmission Electron Microscopy (HR-TEM) for Nanoscale Structure

While XRD provides bulk structural information, electron diffraction and high-resolution transmission electron microscopy (HR-TEM) offer insights into the nanoscale structure and morphology of this compound. HR-TEM allows for direct visualization of the atomic lattice, revealing details about crystallinity and the presence of defects at the nanoscale. rsc.org

Selected area electron diffraction (SAED) patterns, obtained in conjunction with TEM, are particularly useful for determining the crystal structure of individual nanoparticles. Amorphous this compound samples typically show diffuse rings in their SAED patterns, confirming their lack of long-range order. rsc.orgfrontiersin.org Conversely, crystalline cobalt borides exhibit distinct spots or rings corresponding to specific lattice planes. frontiersin.org For instance, the SAED pattern of one zinc-doped this compound sample showed a well-ordered pattern, highlighting a difference in structural order compared to its undoped counterpart. frontiersin.org

HR-TEM images of amorphous this compound often show no clear lattice fringes, although very short-range ordered atomic arrangements may be observed in some locations. rsc.org In contrast, crystalline this compound nanoparticles, such as those with spherical or irregular agglomerated shapes, can be clearly imaged, and their sizes, which can range from approximately 10 to 350 nm, can be accurately measured. whiterose.ac.ukrsc.orgnih.gov

Spectroscopic Investigations of Electronic States and Surface Composition in this compound

Spectroscopic techniques are essential for probing the electronic structure, surface chemistry, and elemental composition of cobalt borides. These methods provide critical information that complements the structural data obtained from diffraction techniques.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique that provides detailed information about the elemental composition, chemical states, and oxidation states of the atoms on the surface of this compound materials. sci-hub.semdpi.com By analyzing the kinetic energy of photoelectrons emitted from the sample upon X-ray irradiation, the binding energies of core-level electrons can be determined, which are characteristic of each element and its chemical environment.

In the analysis of this compound, the Co 2p and B 1s spectra are of particular interest. The Co 2p spectrum can be deconvoluted to identify different oxidation states of cobalt, such as metallic Co(0), Co²⁺, and Co³⁺. rsc.orgfrontiersin.orgresearchgate.net For instance, a peak at a lower binding energy around 777.0 eV can be attributed to the interaction of metallic cobalt with boron, suggesting an electron transfer from boron to cobalt. rsc.org The presence of oxidized cobalt species, such as CoO or Co(OH)₂, is often detected on the surface due to spontaneous oxidation. rsc.org

The B 1s spectrum typically shows multiple peaks, corresponding to cobalt-boron (Co-B) species and oxidized boron (B-O) species. rsc.orgnih.gov The peak for elemental boron in this compound is often positively shifted compared to pure boron, which is indicative of electron transfer from boron to the vacant d-orbitals of cobalt, making the cobalt sites electron-enriched. unitn.it

Table 2: Representative XPS Binding Energies for Cobalt and Boron in this compound
ElementCore LevelBinding Energy (eV)AssignmentReference(s)
CobaltCo 2p₃/₂~777.0 - 778.0Co(0) / Co-B interaction rsc.orgresearchgate.net
CobaltCo 2p₃/₂~780.7 - 781.6Co²⁺ / Co³⁺ frontiersin.orgmdpi.comresearchgate.net
BoronB 1s~187.1 - 188.2Co-B species rsc.orgunitn.it
BoronB 1s~191.3 - 192.0Oxidized Boron (B-O) rsc.orgmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for identifying functional groups present on the surface of this compound materials. researcher.life While this compound itself does not have prominent IR-active modes, FTIR can detect the presence of adsorbed species, surface oxides, and residual organic groups from synthesis precursors. researcher.lifefrontiersin.org

For example, broad peaks around 3440 cm⁻¹ and 1631 cm⁻¹ are often observed, which can be attributed to the O-H stretching and bending vibrations of adsorbed water molecules, respectively. frontiersin.org The presence of B-O stretching vibrations, indicated by characteristic peaks between 1200 cm⁻¹ and 1450 cm⁻¹, can confirm the surface oxidation of boron. frontiersin.org In studies involving this compound composites, FTIR can also identify the characteristic vibrations of the other components, such as the C-N and C=C bonds in g-C₃N₄. mdpi.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Inductively coupled plasma mass spectrometry (ICP-MS) and energy-dispersive X-ray spectroscopy (EDS) are powerful techniques for determining the elemental composition of this compound samples. researcher.life ICP-MS provides highly accurate and sensitive quantitative analysis of the bulk elemental composition. For instance, it can be used to determine the precise cobalt-to-boron ratio in the synthesized material. rsc.org

EDS, typically coupled with scanning electron microscopy (SEM) or TEM, allows for the elemental analysis of microscopic regions of the sample. mdpi.comnih.gov It can generate elemental maps, visually demonstrating the distribution of cobalt and boron within the material and confirming their homogeneous distribution. mdpi.com This is particularly useful for analyzing composite materials and ensuring the uniform incorporation of this compound. mdpi.com

Microscopic and Morphological Characterization of this compound Materials

Microscopic techniques are fundamental to visualizing the physical form and structure of this compound materials. The morphology, size, and distribution of particles significantly influence the available active sites for catalytic reactions.

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of this compound. SEM analysis reveals the shape, size distribution, and degree of agglomeration of the particles. For instance, studies have shown that this compound nanoparticles can exhibit a spherical morphology. researchgate.net In one study, crystalline Co₂B powder was produced via a one-step carbothermic reduction method, and SEM was used to characterize the morphology of the resulting particles. researchgate.net The images obtained from field emission scanning electron microscopy (FESEM) have confirmed the spherical morphology of this compound nanoparticles. researchgate.net The synthesis method can significantly impact the morphology; for example, this compound prepared by a Sn/SnCl₂ redox-assisted solid-state method showed distinct nanosheet structures. rsc.org

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed analysis of particle size, shape, and internal nanostructure. TEM is crucial for identifying the crystalline nature and lattice structure of this compound nanoparticles. rsc.org

Several studies have utilized TEM to determine the size of this compound nanoparticles, with findings showing a range of sizes depending on the synthesis protocol. For example, amorphous this compound nanoparticles with an average size of 10 nm were formed during heat treatment at 600°C. researchgate.net Another study reported particle-like morphology with spherical shapes and sizes in the range of 30-50 nm. unitn.it The thermal decomposition of cobalt complexes has been shown to produce cobalt monoboride particles with an average size of 10 to 11 nm. mdpi.com Furthermore, TEM has been instrumental in observing the encapsulation of this compound nanoparticles within hexagonal boron nitride (h-BN) nanocages. researchgate.net High-resolution TEM (HRTEM) and selected area electron diffraction (SAED) have confirmed the high crystallinity of bare CoB catalysts. rsc.org

Synthesis MethodParticle SizeMorphologyReference
Heat treatment at 600°C~10 nmAmorphous nanoparticles researchgate.net
Chemical Reduction30-50 nmSpherical particles unitn.it
Thermal decomposition10-11 nmSpherical particles mdpi.com
Aqueous gel-casting (in situ)16-85 nmSpherical particles mdpi.com

Scanning Electron Microscopy (SEM) for Surface Morphology

Porosity and Surface Area Analysis of this compound Architectures (e.g., BET)

The Brunauer-Emmett-Teller (BET) method, a gas adsorption technique, is widely used to determine the specific surface area and porosity of materials. warwick.ac.uk A larger surface area and well-developed porous structure are generally desirable for catalysts as they provide more active sites for reactions.

The BET surface area of this compound materials can vary significantly depending on the synthesis method and any post-synthesis treatments. For instance, a CoNx/C catalyst, after acid leaching, showed a considerable increase in BET surface area from 745 m²/g to 1,074 m²/g. nih.gov In another example, hollow CoNiO₂/SNC nanocomposites, which have applications as trifunctional electrocatalysts, were found to have a specific surface area of 22.1842 m²/g. rsc.org The introduction of cobalt into a ZSM-5 zeolite support led to a decrease in the BET surface area, microporous volume, and total porous volume, suggesting pore blocking by cobalt species. researchgate.net This highlights the importance of controlling the synthesis to achieve optimal porosity. The analysis of N₂ adsorption-desorption isotherms can reveal the nature of the pores, such as the coexistence of mesopores and macropores in some cobalt-nickel oxide composites. rsc.org

MaterialBET Surface Area (m²/g)Porosity CharacteristicsReference
CoNPs/CoNx/C745Mesoporous and Microporous nih.gov
CoNx/C (post-leaching)1,074Mesoporous and Microporous nih.gov
Hollow CoNiO₂/SNC22.1842Mesoporous and Macroporous rsc.org
Porous NiMo alloy2.81- mdpi.com

Thermal Analysis Techniques for Understanding this compound Transformations (e.g., TGA, DTA)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal stability and phase transformations of this compound materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects differences in temperature between a sample and a reference material.

These techniques are crucial for determining the decomposition temperatures of precursor materials and the formation temperature of this compound phases. For example, in the carbothermic synthesis of Co₂B, TG/DTA was used to analyze the raw materials to determine the optimal reaction temperatures. researchgate.netdergipark.org.tr The results indicated that CoB conversion occurs at 1218 K and above. dergipark.org.tr Thermal analysis has also been used to study the thermal decomposition of cobalt complexes with boron cluster anions to form nanocrystalline this compound. researchgate.net Furthermore, TGA can be used to investigate the stability of catalysts under operating conditions, as demonstrated in studies of methanol (B129727) electrooxidation. researchgate.net

Electrochemical Characterization Methods for Catalytic Performance Assessment (e.g., Cyclic Voltammetry, Chronoamperometry, Tafel Analysis)

Electrochemical methods are essential for evaluating the catalytic performance of this compound materials, particularly for applications in electrocatalysis such as the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER).

Cyclic Voltammetry (CV): CV is used to probe the electrochemical behavior of the catalyst, identify redox processes, and assess its stability over multiple cycles. rsc.org By analyzing the CV curves, researchers can gain insights into the reaction mechanisms. For instance, CV has been used to study the electrocatalytic activity of this compound for methanol oxidation. researchgate.net

Chronoamperometry: This technique involves applying a constant potential and measuring the current as a function of time. It is used to assess the stability and long-term performance of the electrocatalyst. rsc.org

Tafel Analysis: Derived from polarization curves (current density vs. potential), the Tafel plot provides crucial information about the kinetics of the electrochemical reaction. The Tafel slope is a key parameter that helps to elucidate the rate-determining step of the reaction mechanism. escholarship.orgrsc.org For example, a Tafel slope of 75 mV/dec for Co-B nanoparticles in a neutral solution suggests a Volmer-Heyrovsky reaction mechanism for HER. unitn.it Lower Tafel slopes generally indicate faster reaction kinetics. rsc.org Studies have shown that the Tafel slope for cobalt-catalyzed water oxidation can vary significantly with pH, indicating changes in the reaction mechanism. acs.org

Electrochemical TechniqueInformation ObtainedExample ApplicationReference
Cyclic Voltammetry (CV)Redox behavior, stability, reaction mechanismMethanol oxidation on this compound coated electrodes researchgate.net
ChronoamperometryLong-term stability, current decayWater oxidation on CoB modified photoanodes rsc.org
Tafel AnalysisReaction kinetics, rate-determining stepHydrogen evolution reaction on Co-B nanoparticles unitn.it

Theoretical and Computational Investigations of Cobalt Boride Systems

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) has been extensively employed to investigate the electronic properties and chemical bonding in a wide array of cobalt boride systems, from crystalline phases to amorphous structures and molecular clusters.

The direction and magnitude of charge transfer between cobalt and boron atoms are critical factors that dictate the electronic and catalytic properties of cobalt borides. DFT calculations have revealed that this charge transfer is highly dependent on the material's structure and stoichiometry.

In crystalline phases such as orthorhombic CoB and tetragonal Co₂B, Mulliken charge transfer analysis indicates that electrons are transferred from cobalt to boron atoms, highlighting the higher electronegativity of boron in these ordered structures. unitn.it Conversely, in amorphous this compound clusters, a "reverse electron transfer" phenomenon is observed, where electrons flow from boron to cobalt. unitn.itresearchgate.net This enrichment of electron density on the cobalt atoms in amorphous Co-B alloys is believed to create highly active sites for catalytic reactions. unitn.itrsc.org This finding is supported by X-ray photoelectron spectroscopy (XPS) data, which shows a negative shift in the binding energy of elemental cobalt and a positive shift for elemental boron in amorphous catalysts, indicating that cobalt is electron-enriched while boron is electron-deficient. unitn.it

The nature of the charge transfer has also been linked to the boron content. Some studies suggest that in metal-rich borides (MBx, x ≤ 2), electron transfer occurs from boron to the metal, while in boron-rich systems (MBx, x ≥ 2), the transfer is from the metal to boron. unitn.it This redistribution of electron density, particularly the enrichment of the metal's d-band, enhances its electron-donating ability, which is beneficial for catalytic processes like the hydrogen evolution reaction (HER). unitn.it The incorporation of boron into the cobalt lattice can induce strain and lead to the hybridization of boron's 2p states with the metal's d orbitals, further modifying the electronic structure. rsc.org

Table 1: Direction of Electron Transfer in this compound Systems as Determined by DFT

This compound System Direction of Electron Transfer Reference
Crystalline CoB Co → B unitn.it
Crystalline Co₂B Co → B unitn.it
Amorphous CoB Cluster B → Co unitn.it
Amorphous Co₂B Cluster B → Co unitn.it
Metal-Rich Borides (MBx, x ≤ 2) B → M unitn.it
Boron-Rich Borides (MBx, x ≥ 2) M → B unitn.it

DFT calculations are crucial for determining the adsorption energies of reactants, intermediates, and products on catalyst surfaces, which in turn helps in elucidating reaction pathways. For instance, in the context of CO₂ reduction, DFT studies on Co cluster models have shown that the presence of boron lowers the adsorption energy of CO on the catalyst surface. rsc.org This weakened adsorption is responsible for the high selectivity towards CO production. rsc.org

In the field of electrocatalysis, DFT has been used to study the HER and oxygen evolution reaction (OER) on this compound surfaces. First-principles calculations on two-dimensional cobalt-based boridene sheets (Co₄B₆Tz) have shown that their catalytic activity is highly dependent on surface terminations (T = O, F, OH). doi.org For example, the Co₄B₆F₄ sheet exhibits a Gibbs free energy for hydrogen adsorption (ΔG_H*) of -0.001 eV, which is nearly ideal for HER and outperforms traditional platinum catalysts. doi.org Meanwhile, the Co₄B₆O₃ sheet shows a low OER overpotential of 0.30 eV. doi.org

Computational studies on amorphous Co-W-P-B have identified specific active sites for HER and OER. liverpool.ac.uk Surface phosphorus sites in CoWPBH configurations were found to be active for HER, while cobalt sites in CoWPBO configurations were identified as OER-active sites. liverpool.ac.uk Similarly, for ternary crystalline Co-Fe-B catalysts, DFT calculations have indicated that they are thermodynamically favorable for both HER and OER. nih.gov

Table 2: Calculated Adsorption/Reaction Properties on this compound Surfaces

System Application Key DFT Finding Value Reference
CoB Catalyst CO₂ Reduction Decreased CO adsorption energy - rsc.org
Co₄B₆F₄ Sheet HER Gibbs Free Energy (ΔG_H*) -0.001 eV doi.org
Co₄B₆O₃ Sheet OER OER Overpotential 0.30 eV doi.org
Co(0001) CO Adsorption Average Adsorption Enthalpy (High Coverage) -107 kJ/mol gunasooriya-lab.com

DFT methods have been successfully applied to study the isomer preferences, stability, and structural features of cobaltaboranes, which are hybrid clusters containing metal-boron bonds. researchgate.netbiointerfaceresearch.com These studies involve comparing the energies of different possible geometric arrangements (isomers) to predict the most stable structures.

For cobaltaboranes analogous to pentaborane(9), such as 1-(CpCo)B₄H₈ and 2-(CpCo)B₄H₈ (where Cp = C₅H₅), DFT calculations of geometries, NMR chemical shifts, and molecular orbitals are in good agreement with experimental results, helping to understand their structural features completely. researchgate.netbiointerfaceresearch.com When experimental structures are unavailable, theoretical studies can predict the most likely structures. researchgate.net The calculations have shown that disorder observed in crystal structures, for instance in the C₅Me₅ group of 1-(Cp*Co)B₄H₈, can be overcome by DFT calculations to provide a clearer picture of the bonding interactions. biointerfaceresearch.com The computed bond lengths and angles for these complex clusters generally show good agreement with experimental values where available. biointerfaceresearch.com The stability of different isomers is analyzed to understand why certain structures are preferentially formed in experiments. researchgate.net

Adsorption Energies and Reaction Pathways on this compound Surfaces

Molecular Dynamics Simulations for Structural Evolution and Stability

Molecular Dynamics (MD) simulations, particularly ab initio MD where forces are calculated using DFT, are powerful for studying the dynamic behavior and structural stability of materials at finite temperatures.

Born-Oppenheimer molecular dynamics (BOMD) simulations have been used to assess the stability of this compound structures. researchgate.net For example, in the study of two-dimensional iron borides, a related system, AIMD simulations showed that the predicted structures could maintain their integrity up to 1000 K, indicating significant thermal stability. acs.org Similar simulations on amorphous Co-W-P-B were used to develop a stable amorphous model of the catalyst. liverpool.ac.uk This involved creating a 64-atom model and equilibrating it at 300 K using Car-Parrinello dynamics. liverpool.ac.uk Furthermore, MD simulations and phonon dispersion calculations have been used to confirm the environmental stability of novel boride structures. researchgate.net

Computational Modeling of Surface Reconstruction and Active Site Formation in this compound Catalysis

This compound catalysts often undergo significant surface reconstruction under reaction conditions, particularly in electrocatalysis. Computational modeling is key to understanding these transformations and identifying the true active sites.

During the OER in alkaline media, it is understood that metal borides can act as pre-catalysts. acs.org The surface boron species may leach out, creating a more porous and active surface. researchgate.net DFT calculations combined with Pourbaix diagrams have been used to predict the stable phases of NiFe-Boride under OER conditions, revealing the in-situ formation of NiB₄O₇ and FeBO₃ phases on the catalyst surface. nih.gov These transformed species are identified as the active catalysts. nih.gov For cobalt borides, it's suggested that they undergo surface reconstruction to form oxy-hydroxide species which are the active sites for OER. acs.org This is supported by computational studies on cobalt(oxy)hydroxide clusters, which show that under alkaline conditions, the surface is predominantly covered with hydroxyl ligands coordinated to cobalt, representing the active phase for OER. rsc.org

In the context of the HER, computational models have shown that surface restructuring can lead to the formation of B-rich terminations that contain the active sites. escholarship.org Grand canonical ensemble analysis based on DFT calculations can be used to construct phase diagrams of adsorbate coverage as a function of pH and applied potential, revealing a complex reaction network where metastable surface states, only accessible at high adsorbate coverages, contribute significantly to the catalytic activity. escholarship.org

Prediction of Novel this compound Phases and Their Properties

Computational methods, often combining evolutionary algorithms with first-principles calculations, are at the forefront of predicting new, thermodynamically stable materials that have not yet been synthesized.

Global structure searching methods have been used to explore new transition-metal borides, including those of cobalt, rhodium, and iridium. researchgate.net These searches have predicted a variety of stable compounds with diverse stoichiometries and unique boron network structures. researchgate.net High-throughput DFT calculations have also been employed to search for novel magnetic materials in boride families. aip.orgaip.org For instance, researchers have predicted a family of magnetic MAB phases with an AlFe₂B₂-type structure, including cobalt-containing compounds, by performing high-throughput elemental substitutions and evaluating their thermodynamic stability. aip.org Such studies not only predict the existence of new phases but also calculate their potential properties, such as magnetic moments and electronic structures, guiding experimental efforts toward synthesizing materials with desired functionalities. aip.orgaip.org

Advanced Applications and Mechanistic Studies of Cobalt Boride

Electrocatalytic Applications of Cobalt Boride

This compound has emerged as a promising, cost-effective electrocatalyst for water splitting, a key process for green hydrogen production. Its notable activity in both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) has prompted extensive research into its catalytic mechanisms and the optimization of its performance.

This compound is recognized as an efficient and robust non-noble metal catalyst for the HER, demonstrating high current densities at low overpotentials across a wide pH range. unitn.it Its performance is attributed to a combination of favorable electronic properties and unique surface structures. unitn.itfrontiersin.org

The electrocatalytic hydrogen evolution in alkaline or neutral solutions generally proceeds through a multi-step process. The reaction begins with the initial adsorption and discharge of a water molecule on an active site (M) of the catalyst, known as the Volmer step. Following this, hydrogen gas can be produced via two main pathways: the Heyrovsky step, where an adsorbed hydrogen atom reacts with another water molecule and an electron, or the Tafel step, which involves the combination of two adsorbed hydrogen atoms. nih.gov

Volmer step: H₂O + M + e⁻ → M-H_ads + OH⁻

Heyrovsky step: M-H_ads + H₂O + e⁻ → H₂ + M + OH⁻

Tafel step: M-H_ads + M-H_ads → 2M + H₂

The specific pathway is often identified by the Tafel slope, derived from electrochemical measurements. A Tafel slope around 120 mV/dec suggests the Volmer step is rate-determining, while slopes near 40 mV/dec and 30 mV/dec point to the Heyrovsky and Tafel steps, respectively, as the rate-limiting stage. nih.gov

For this compound electrocatalysts, studies consistently indicate that the HER proceeds via the Volmer-Heyrovsky mechanism. unitn.itresearchgate.netrsc.org For example, amorphous this compound nanoparticles have exhibited a Tafel slope of approximately 75 mV/dec, pointing to the Volmer-Heyrovsky pathway. unitn.it Similarly, annealed this compound on nickel foam showed a Tafel slope of 96 mV/dec, again suggesting the Volmer-Heyrovsky mechanism, with the Volmer step being the rate-determining factor. researchgate.net The addition of carbon and phosphorus to create a cobalt-phospho-boride composite resulted in a lower Tafel slope of 70 mV dec⁻¹, indicating faster reaction kinetics, but still following the Volmer-Heyrovsky mechanism. rsc.org

The structure of this compound, whether amorphous or crystalline, significantly impacts its catalytic activity for the hydrogen evolution reaction. Research has demonstrated that amorphous this compound generally exhibits superior electrocatalytic performance compared to its crystalline counterpart. rsc.orgresearchgate.netresearchgate.net

The enhanced activity of amorphous CoB is attributed to several factors. Its disordered, isotropic structure provides a high concentration of coordinatively unsaturated active sites. ajol.info This lack of long-range order, combined with unique electronic properties, facilitates more efficient catalytic processes. researchgate.net It has been theorized and experimentally shown that amorphous electrocatalysts often exhibit superior electrochemical activity compared to their crystalline forms. researchgate.net In contrast, crystalline this compound, while structurally more stable, may present fewer accessible active sites, leading to lower conversion rates in some catalytic reactions. researchgate.net However, some studies have shown that crystalline Co₁₋ₓFeₓB materials can exhibit good long-term stability and high activity that increases with cobalt content. rsc.org The introduction of other elements can also create unique mixed amorphous and crystalline structures that enhance catalytic activity by increasing the number of active sites and conductivity. colab.ws

Below is a data table comparing the HER performance of various this compound-based catalysts, highlighting the differences between amorphous and crystalline structures where applicable.

Catalyst MaterialStructureOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
Amorphous Co-B NanoparticlesAmorphous25075 unitn.it
Annealed CoB/NFCrystalline11096 researchgate.net
As-prepared CoB/NFAmorphousNot specified104 researchgate.net
MT/CoPBAmorphous8670 rsc.org
CoBAmorphousNot specified142 rsc.org
CoVBMixed Amorphous/Crystalline80Not specified colab.ws

The remarkable HER activity of this compound is fundamentally linked to the electronic interactions between cobalt and boron atoms. unitn.it A key phenomenon is the electronic transfer from boron to cobalt, which creates highly active cobalt surface sites. unitn.itresearchgate.net This charge transfer enriches the electron density of the metallic cobalt sites, which in turn facilitates the hydrogen evolution process. researchgate.net

This "reverse electron transfer" is somewhat counterintuitive, as boron can be more electronegative, yet it effectively donates electrons to cobalt in the boride structure. researchgate.net This electronic modification is believed to lower the energy barrier for the reaction intermediates involved in HER. The boron-induced enrichment of electron density on cobalt is thought to be a decisive factor in promoting the HER activity of transition metal borides. researchgate.netresearchgate.net

While highly active for HER, this compound also serves as an effective pre-catalyst for the oxygen evolution reaction (OER), the other half-reaction of water splitting. The OER is kinetically more sluggish, and the performance of this compound in this role is dictated by dynamic changes to its surface under oxidative conditions.

During the OER process in alkaline electrolytes, the surface of the this compound catalyst undergoes a significant and irreversible transformation. researchgate.net Under the applied positive potential, the surface is oxidized to form a layer of cobalt oxyhydroxide (CoOOH). researchgate.netrsc.orgresearchgate.net This newly formed CoOOH layer is the true catalytically active species for the oxygen evolution reaction. rsc.orgresearcher.life

This in-situ transformation creates a composite structure where the surface oxyhydroxide layer provides the active sites for OER, while the underlying this compound core acts as a conductive scaffold, ensuring efficient electron transport. researchgate.net Studies using techniques like X-ray photoelectron spectroscopy (XPS) have confirmed this surface evolution, showing the appearance of Co³⁺ species characteristic of CoOOH after OER catalysis. researchgate.netmdpi.com In some cases, the transformation also involves the formation of metaborite alongside cobalt oxyhydroxide, with this synergistic structure contributing to the dominant catalytic activity. rsc.orgresearcher.life The amorphous nature of the initial this compound can be advantageous, as its transformation may lead to a more active form of cobalt oxyhydroxide compared to that formed from crystalline CoB. rsc.orgresearcher.life

Oxygen Evolution Reaction (OER) Catalysis

Impact of Boron on Preventing Stable Oxide Formation and Enhancing OER Rate

During the oxygen evolution reaction (OER), a critical process in water splitting, the presence of boron in cobalt-based catalysts plays a multifaceted role in enhancing performance. Boron's incorporation into the catalyst structure helps to prevent the formation of stable, less active cobalt oxides on the catalyst surface. acs.org Instead, it promotes the in-situ formation of a more catalytically active core-shell structure, often consisting of a this compound core and a cobalt oxyhydroxide (CoOOH) shell. mdpi.comresearchgate.net This dynamic surface restructuring is crucial for sustained catalytic activity.

The electronic effects of boron are also significant. Boron can donate electrons from its 2p-orbitals to the d-orbitals of cobalt, which modifies the electronic density of states of the metal. mdpi.com This electronic modulation is believed to facilitate proton-electron coupling, a key step in the OER mechanism, thereby improving the reaction kinetics. mdpi.com Furthermore, boron can induce lattice strain in the cobalt crystal structure, which may lower the thermodynamic and kinetic barriers for the formation of crucial reaction intermediates like OOH*. researchgate.net While the precise mechanisms are still under investigation, it is evident that boron contributes positively to the intrinsic activity of the catalytic sites. mdpi.com In some systems, boron leaching occurs, which paradoxically can also enhance activity by promoting the reconstruction of the surface into highly active phases like γ-NiOOH in nickel-cobalt (B8461503) borides. mdpi.com However, in multi-component alloys, synergistic effects can mitigate this leaching, leading to enhanced stability. mdpi.com

Electrochemical CO2 Reduction to CO using this compound

This compound and related cobalt complexes are also being explored as catalysts for the electrochemical reduction of carbon dioxide (CO2) to valuable products like carbon monoxide (CO). While research on this compound specifically for CO2 reduction is an emerging area, the broader class of cobalt-based catalysts has shown significant promise. mdpi.comrsc.org The mechanism often involves the reduction of the cobalt center, followed by the binding of CO2 to form a metallocarboxylate intermediate. mdpi.com Subsequent steps involving proton and electron transfer lead to the cleavage of a C-O bond and the release of CO. mdpi.com The unique electronic properties of this compound could potentially offer advantages in stabilizing key intermediates and lowering the overpotential required for this conversion.

Electrochemical Oxidation of Biomass-Derived Compounds (e.g., HMF to FDCA)

The electrochemical oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from biomass, to 2,5-furandicarboxylic acid (FDCA) represents a sustainable route to producing valuable bioplastics. mdpi.comrsc.org this compound has emerged as a highly efficient and selective electrocatalyst for this transformation. mdpi.combeilstein-journals.org In a comparative study of various cobalt-metalloid alloys, CoB demonstrated the highest activity for HMF oxidation. beilstein-journals.org

The reaction typically proceeds in an alkaline medium, where the catalyst facilitates the oxidation of both the aldehyde and alcohol groups of HMF. rsc.org Using a CoB-modified nickel foam electrode, researchers have achieved nearly 100% selective conversion of HMF to FDCA with 100% faradaic efficiency at a relatively low potential. beilstein-journals.org This high efficiency is attributed to the suppression of the competing oxygen evolution reaction. beilstein-journals.org The proposed mechanism involves the adsorption of HMF onto the catalyst surface, followed by a series of oxidation steps. researchgate.net The use of a composite catalyst, such as this compound on graphitic carbon nitride (g-C3N4), has been shown to further enhance performance, achieving a 97% yield of FDCA. mdpi.com

Table 1: Performance of this compound Catalysts in HMF Oxidation

Catalyst Substrate Product Yield Faradaic Efficiency Reference
CoB on Ni foam HMF FDCA 94% 100% beilstein-journals.org
CoB/g-C3N4 HMF FDCA 97% ~95% mdpi.com

Photocatalytic Applications of this compound

Beyond electrocatalysis, this compound also exhibits promising properties for photocatalytic applications, particularly in the context of solar energy conversion.

Photocatalytic Water Splitting for Hydrogen and Oxygen Generation

Amorphous this compound (Co2B) has been identified as a novel metallic photocatalyst capable of bifunctional water splitting. repec.org Unlike traditional semiconductor photocatalysts, metallic Co2B can drive both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) under illumination. repec.orgmdpi.com This capability stems from its unique electronic structure and high carrier concentration. repec.org In one study, amorphous Co2B achieved a hydrogen evolution rate of 202.3 μmol h−1 g−1 and an oxygen evolution rate of 74.8 μmol h−1 g−1. repec.org The amorphous nature of the material provides abundant active sites, contributing to its high performance. repec.org

Broad Spectrum Light Absorption in Metallic Cobalt Borides

A significant advantage of metallic cobalt borides in photocatalysis is their ability to absorb light across a broad spectrum, including the ultraviolet, visible, and near-infrared (NIR) regions. repec.org This is a notable improvement over many semiconductor photocatalysts, which are often limited by their wide bandgaps to absorbing only UV light. The broad-spectrum absorption in Co2B is attributed to interband transitions. repec.org This allows for more efficient utilization of the solar spectrum, with studies showing an apparent quantum efficiency of over 1% and an incident photon-to-current conversion efficiency of 20% in the NIR region (>800 nm). repec.org

Hydrogen Generation and Storage Systems Utilizing this compound Catalysts

This compound catalysts are highly effective for generating hydrogen from chemical hydrides, such as sodium borohydride (B1222165) (NaBH4) and ammonia (B1221849) borane (B79455) (NH3BH3). mdpi.comcatalysis.ru These materials are key components in portable hydrogen generation systems. The catalytic hydrolysis of NaBH4 in the presence of a CoB catalyst proceeds readily, releasing hydrogen gas. mdpi.comdergipark.org.tr

The active phase of the catalyst is often an amorphous, ferromagnetic cobalt-boron material formed in-situ from a cobalt precursor like cobalt chloride or cobalt oxide. mdpi.comresearchgate.net The nature of the hydride and the catalyst precursor can significantly influence the rate of hydrogen evolution. catalysis.ruresearchgate.net For instance, NaBH4 generally leads to a faster formation of the active catalyst phase compared to NH3BH3. researchgate.net

This compound catalysts are also being investigated for solid-state hydrogen storage systems. mdpi.comresearchgate.net In these systems, a solid composite of NaBH4 and a cobalt catalyst is used, and hydrogen generation is initiated by the controlled addition of water. mdpi.com This approach avoids the use of alkaline solutions, where CoB catalysts can deactivate over time due to boron leaching. mdpi.com However, even when deactivation occurs through oxidation, the resulting cobalt borate (B1201080) can be readily reduced by a fresh NaBH4 solution to reform the active Co-B phase. mdpi.com

Hydrolysis of Sodium Borohydride (NaBH₄) and Ammonia-Borane (AB)

This compound has emerged as a highly effective and cost-efficient catalyst for generating hydrogen through the hydrolysis of chemical hydrides like sodium borohydride (NaBH₄) and ammonia-borane (NH₃BH₃). rsc.org These hydrides are considered promising materials for hydrogen storage, particularly for portable power applications, due to their high hydrogen content and the ability to release hydrogen under ambient conditions through solvolysis. rsc.orgresearchgate.net Cobalt-based catalysts, specifically this compound (Co-B), are preferred over noble metals due to their abundance and high catalytic activity. rsc.orgresearchgate.net

Research indicates that the nature of the hydride significantly influences the catalyst's formation and performance. mdpi.com Sodium borohydride is a stronger reducing agent than ammonia-borane. mdpi.com Consequently, when a cobalt precursor like cobalt chloride (CoCl₂) is introduced into a NaBH₄ solution, a highly dispersed and active Co-B catalyst forms almost instantaneously, leading to rapid hydrogen generation. mdpi.com In contrast, the reduction of CoCl₂ in an NH₃BH₃ solution is slower, often marked by an induction period before hydrogen evolution begins. mdpi.com

Kinetic studies have shown that the hydrolysis of both NaBH₄ and ammonia-borane using cobalt-based catalysts typically follows first-order kinetics with respect to both the catalyst and substrate concentrations. acs.org The activation energy (Ea), a measure of the minimum energy required for the reaction to occur, is a key parameter in evaluating catalyst efficiency. Studies have reported varying activation energies depending on the specific catalyst formulation and reaction conditions. For instance, PVP-stabilized cobalt(0) nanoclusters demonstrated an activation energy of 63 ± 2 kJ·mol⁻¹ for NaBH₄ hydrolysis in an aqueous medium. acs.org Other research calculated the apparent activation energies for NaBH₄ and NH₃BH₃ hydrolysis over Co-B catalysts to be 45.38 kJ/mol and 57.37 kJ/mol, respectively. researchgate.net

Table 1: Comparison of this compound Catalyzed Hydrolysis of NaBH₄ and NH₃BH₃

Feature Hydrolysis of Sodium Borohydride (NaBH₄) Hydrolysis of Ammonia-Borane (NH₃BH₃) Reference
Reducing Strength Stronger reducing agent Weaker reducing agent mdpi.com
Catalyst Formation Instantaneous formation of highly dispersed catalyst Slower catalyst formation, often with an induction period mdpi.com
Hydrogen Generation Rate Generally higher Generally lower mdpi.com
Catalyst Precursor Effective with precursors like CoCl₂ and Co₃O₄ Less effective with oxide precursors like Co₃O₄ mdpi.com
Apparent Activation Energy (Ea) ~45.38 kJ/mol ~57.37 kJ/mol researchgate.net
Catalyst System Example PVP-stabilized cobalt(0) nanoclusters PVP-stabilized cobalt(0) nanoclusters acs.org

Mechanisms of Catalyst Formation and Deactivation in Hydride Hydrolysis

The precise nature of the active catalytic phase in cobalt-based systems for hydride hydrolysis has been a subject of extensive research and debate. mdpi.comacademie-sciences.fr The active component is typically formed in situ when a cobalt precursor, such as a cobalt salt, is reduced by the borohydride in the reaction medium. mdpi.comacademie-sciences.fr Several species have been proposed as the catalytically active phase, including amorphous cobalt-boron alloys, crystalline cobalt borides, and metallic cobalt nanoparticles. academie-sciences.fr A prevailing model suggests the formation of a core@shell structure, where a cobalt-based core is covered by a shell of (poly)borates (Co@BαOβ(OH)γ). academie-sciences.fracademie-sciences.fr

The catalytic process itself is complex, with mechanisms like the Langmuir-Hinshelwood model being proposed to explain the surface activity. academie-sciences.fr In this model, the reaction occurs between reactants adsorbed onto the catalyst's surface. academie-sciences.fr

Catalyst deactivation is a significant challenge in the practical application of these systems. researchgate.net Several deactivation mechanisms have been identified:

Borate Passivation: The most widely accepted deactivation mechanism is the formation of a passivating layer of boron-oxygen compounds, such as borates, on the catalyst's surface. csic.esnih.gov These compounds are by-products of the hydrolysis reaction and their accumulation blocks the active sites. academie-sciences.frcsic.es

Leaching of Boron: The stability and activity of the Co-B catalyst are directly related to its boron content. mdpi.com The leaching of boron from the catalyst structure leads to a decrease in activity, as metallic cobalt nanopowders are known to be less active for NaBH₄ hydrolysis. mdpi.com

Detachment of Oxidized Species: During the reaction or subsequent washing steps, unstable in-situ formed this compound can decompose. csic.es This leads to the formation and subsequent detachment of oxidized cobalt species like cobalt hydroxide, oxyhydroxide, and cobalt borate, resulting in a loss of the active material. csic.es

Table 2: Summary of Catalyst Formation and Deactivation Mechanisms

Process Proposed Mechanism Description Reference
Catalyst Formation In-situ Reduction Cobalt precursors are reduced by borohydride to form the active catalyst in the reaction medium. mdpi.comacademie-sciences.fr
Core@Shell Structure The active phase is a cobalt-based core encapsulated by a (poly)borate shell (Co@BαOβ(OH)γ). academie-sciences.fracademie-sciences.fr
Catalyst Deactivation Borate Passivation By-products (borates) from the hydrolysis reaction deposit on the catalyst surface, blocking active sites. academie-sciences.frcsic.esnih.gov
Boron Leaching Loss of boron from the Co-B alloy reduces catalytic activity. mdpi.com
Detachment of Oxides Formation and physical loss of oxidized cobalt species (e.g., cobalt hydroxide) from the catalyst surface. csic.es
Particle Aggregation Nanoparticles clump together, reducing the effective surface area. mdpi.com

Advanced Material Composites and Interlayers based on this compound

Development of this compound Interlayers for Enhanced Adhesion in Thin Films

This compound plays a crucial role as an interlayer to improve the adhesion of hard coatings, such as diamond films, on substrates containing elemental cobalt. sci-hub.seresearchgate.net In applications like coating cemented tungsten carbide (WC-Co) cutting tools or cobalt-chromium (CoCrMo) medical implants with diamond, the presence of cobalt in the substrate is problematic. sci-hub.seresearchgate.net Cobalt acts as a catalyst for the formation of graphitic carbon instead of the desired hard diamond (sp³-bonded carbon), leading to poor film quality and adhesion. sci-hub.se

A thin interlayer of this compound, created through processes like plasma-enhanced chemical vapor deposition (PECVD) boriding, effectively addresses this issue. sci-hub.sehilarispublisher.com This interlayer functions as a diffusion barrier, preventing the outward migration of elemental cobalt from the substrate to the growing film's surface. researchgate.net By masking the cobalt, the boride layer facilitates the nucleation and growth of high-quality, well-adhered diamond films. sci-hub.seresearchgate.net

Research has shown that these boride layers, composed of phases like CoB, WCoB, and W₂CoB₂, are not only effective diffusion barriers but also possess excellent mechanical properties. Nanoindentation tests have revealed high hardness, in the range of 23-27 GPa, and an elastic modulus of 600-730 GPa, which contributes to a tougher, more robust surface. sci-hub.se The improved adhesion has been confirmed through Rockwell indentation and field testing of cutting tools, which show a significant increase in tool lifetime. researchgate.nethilarispublisher.com

Table 3: Properties of this compound Interlayers for Thin Film Adhesion

Property Finding / Value Substrate Example Reference
Primary Function Acts as a diffusion barrier against elemental cobalt. WC-Co, CoCrMo sci-hub.seresearchgate.net
Boride Phases Formed CoB, WCoB, W₂CoB₂ WC-Co
Hardness 23 - 27 GPa WC-Co, CoCrMo sci-hub.se
Elastic Modulus 600 - 730 GPa WC-Co
Formation Method Plasma-Enhanced Chemical Vapor Deposition (PECVD) WC-Co, CoCrMo sci-hub.sehilarispublisher.com
Outcome Improved adhesion and quality of diamond coatings; increased tool life. WC-Co researchgate.nethilarispublisher.com

This compound in Reinforcing Metal Matrix Composites

Cobalt borides are utilized as a reinforcement phase in metal matrix composites (MMCs) to enhance their mechanical properties, particularly hardness and wear resistance. dergipark.org.tr MMCs are materials where a reinforcing phase, typically a ceramic, is dispersed within a metal matrix to achieve properties superior to those of the monolithic metal. metallurgyfordummies.commdpi.com For demanding applications, especially at high temperatures, cobalt and cobalt-nickel alloys are common choices for the matrix material. metallurgyfordummies.comwikipedia.org

Table 4: Role of Boride Reinforcement in Metal Matrix Composites

Matrix Material Reinforcement Phase Enhanced Properties Application Area Reference
Titanium Alloys (e.g., Ti6Al4V) CoB-TiB₂ Improved mechanical properties Additive Manufacturing dergipark.org.tr
Steels (e.g., S235JRC) Co₂B (as coating) Increased hardness, wear resistance Surface Enhancement dergipark.org.tr
Cobalt, Cobalt-Nickel Alloys General Ceramics/Borides High-temperature strength, wear resistance High-Temperature Structural Parts metallurgyfordummies.comwikipedia.org
Aluminum Boron Carbide, Titanium Boride (as coating) Strength, stiffness Lightweight structural components metallurgyfordummies.com

Heterostructured this compound Materials for Specific Functional Performance

The strategic design of heterostructured materials, where two or more distinct nanoscale components are combined, has unlocked new functionalities for this compound. These materials exhibit synergistic effects that surpass the performance of the individual components, particularly in electrochemical applications like energy storage and catalysis. chemrxiv.orgnih.gov

In the field of electrocatalysis, heterostructures are designed to optimize reaction kinetics. For instance, a crystalline-amorphous heterostructured this compound-phosphite material developed for the hydrogen evolution reaction (HER) showed platinum-like performance. chemrxiv.org Similarly, a core-shell heterostructure of nickel-cobalt boride@borate grown on reduced graphene oxide (NCBO/RGO) served as a bifunctional material, acting as a high-performance electrode for supercapacitors and as an efficient electrocatalyst for the oxygen evolution reaction (OER). frontiersin.org

For energy storage, this compound-based heterostructures offer enhanced capacity, rate capability, and cycling stability.

Supercapacitors: The NCBO/RGO material exhibited an exceptionally high specific capacitance of 2383 F g⁻¹ at 1 A g⁻¹. frontiersin.org Another example, a cobalt/nickel boride/sulfide heterostructure, also demonstrated high specific capacitance (1281 F g⁻¹) and outstanding cycling stability. researchgate.net The improved performance is attributed to the large surface area, fast ion diffusion pathways, and facile electron transfer provided by the heterostructure architecture. frontiersin.org

Lithium-Ion Batteries: A heterostructure of CoO nanoparticles grown on MoB MBene was developed as a high-performance anode. nih.gov This structure effectively accommodates the large volume changes CoO undergoes during charging and discharging, leading to a remarkable specific capacity of 819.8 mAh/g after 200 cycles and excellent long-term stability. nih.gov

These examples highlight a powerful strategy: by rationally designing interfaces and combining materials with complementary properties, this compound-based heterostructures can be tailored for superior performance in specific functional applications. chemrxiv.orgnih.gov

Table 5: Performance of Heterostructured this compound Materials

Heterostructure Composition Application Key Performance Metric Reference
Crystalline-Amorphous this compound-Phosphite Hydrogen Evolution Reaction (HER) Overpotential of 33 mV at 10 mA cm⁻² chemrxiv.org
Nickel-Cobalt Boride@Borate / RGO (NCBO/RGO) Supercapacitor Electrode Specific Capacitance: 2383 F g⁻¹ at 1 A g⁻¹ frontiersin.org
Nickel-Cobalt Boride@Borate / RGO (NCBO/RGO) Oxygen Evolution Reaction (OER) Overpotential of 309 mV at 10 mA cm⁻² frontiersin.org
Cobalt/Nickel Boride/Sulfide Supercapacitor Electrode Specific Capacitance: 1281 F g⁻¹ at 1 A g⁻¹; 92.1% retention after 10,000 cycles researchgate.net
CoO / MoB MBene Lithium-Ion Battery Anode Specific Capacity: 819.8 mAh/g after 200 cycles; 601.3 mAh/g after 600 cycles nih.gov

Challenges and Future Research Trajectories for Cobalt Boride

Overcoming Catalyst Deactivation and Enhancing Long-Term Stability in Cobalt Boride Systems

A primary obstacle for the practical application of this compound catalysts is their tendency to deactivate over time. Long-term stability is critical, particularly for applications like hydrogen generation and electrocatalysis. mdpi.comcityu.edu.hk Research has identified several key deactivation mechanisms.

One major cause of reduced activity is the physical agglomeration of catalyst particles. aip.org This is especially problematic for nano-sized catalysts, which possess high surface energy and can be prone to aggregation, thereby reducing the effective surface area available for reactions. mdpi.comaip.org For cobalt-based catalysts, their inherent magnetic properties can further exacerbate this issue. mdpi.com Another significant deactivation pathway is the chemical alteration of the catalyst itself. This can involve the leaching of boron from the catalyst structure, which is essential for its activity, or the leaching of the cobalt active component, particularly in the vigorous, alkaline environments often used for reactions like sodium borohydride (B1222165) hydrolysis. mdpi.comresearchgate.netmdpi.com Furthermore, the surface of the catalyst can become poisoned by the formation of a layer of strongly adsorbed species, such as borate (B1201080) anions, which block active sites. mdpi.com

To counter these deactivation processes, several strategies are being explored:

Protective Coatings: Encapsulating this compound nanoparticles within a porous shell, such as carbon, has proven effective. mdpi.com A carbon shell can physically prevent the aggregation of nanoparticles and protect the active cobalt core from re-oxidation and leaching in harsh alkaline media. mdpi.com

Compositional Modification: The introduction of other elements, or "promoters," can enhance stability. Boron itself has been shown to act as a promoter that enhances the stability of cobalt catalysts in certain reactions. researchgate.netrsc.org Maintaining an optimal cobalt-to-boron stoichiometry is crucial, as the stability of transition metal borides is directly dependent on their boron content. mdpi.com

Table 1: Mechanisms of this compound Catalyst Deactivation and Mitigation Strategies

Deactivation Mechanism Description Mitigation Strategy
Particle Agglomeration Nanoparticles cluster together due to high surface energy and magnetic properties, reducing active surface area. mdpi.comaip.org - Dispersing catalyst on high-surface-area supports (e.g., graphene, carbon nanofibers). aip.orgnih.gov- Encapsulation in core-shell structures (e.g., Co@C). mdpi.com
Active Component Leaching Boron or cobalt can be leached from the catalyst structure, especially in alkaline solutions, leading to a loss of active sites. mdpi.comresearchgate.netmdpi.com - Coating the catalyst with a protective layer (e.g., porous carbon). mdpi.com- Optimizing the boron content to improve intrinsic stability. mdpi.com
Surface Poisoning Formation of a passivating layer of strongly adsorbed byproducts, such as borate anions, on the catalyst surface. mdpi.com - Modifying surface chemistry to reduce byproduct adsorption.- Periodic catalyst regeneration (if feasible).

| Oxidation | The active metallic cobalt state can be re-oxidized, reducing its catalytic efficacy. mdpi.com | - Utilizing protective coatings that limit oxidant access to the core. mdpi.com- Alloying with elements that enhance oxidation resistance. |

Development of Scalable and Cost-Effective Synthesis Routes for High-Performance Cobalt Borides

While laboratory-scale synthesis of cobalt borides is well-established, developing methods that are both scalable for industrial production and cost-effective remains a significant challenge. The most common method involves the chemical reduction of a cobalt salt, such as cobalt chloride, using a reducing agent like sodium borohydride. researchgate.netmdpi.com Although effective, this route can be expensive and difficult to scale up for mass production. mdpi.com

To address these limitations, researchers are exploring alternative synthesis strategies:

Aqueous Gel-Casting: This technique has emerged as a promising low-cost and scalable approach for producing cobalt oxide precursors, which are then converted to this compound in situ during the catalytic reaction. researchgate.netmdpi.comscilit.com This method allows for precise control over the particle morphology and size of the precursor, which in turn influences the final catalyst's performance. mdpi.com

Solid-State Metathesis (SSM): SSM reactions are a rapid, solvent-free, and often self-propagating method for producing crystalline metal borides. rsc.org These reactions, typically between metal halides and reactants like magnesium diboride, can produce high yields of the desired product in seconds, offering a potentially efficient route for large-scale synthesis. rsc.org

Thermal Decomposition: This method uses specially designed cobalt complexes with boron-containing anions as single-source precursors. mdpi.com Upon heating in an inert atmosphere, these complexes decompose to form nanocrystalline this compound. mdpi.com While this can produce high-purity materials, the synthesis of the precursor complexes can be a multi-stage and costly process. mdpi.com

Table 2: Comparison of Synthesis Routes for this compound

Synthesis Method Description Advantages Disadvantages
Chemical Reduction Reduction of a cobalt salt (e.g., CoCl₂) with a borohydride reducing agent in solution. researchgate.netmdpi.com - Simple procedure.- Good control over nanoparticle size at lab scale. - Can be costly and difficult to scale up. mdpi.com- Often produces amorphous materials requiring post-synthesis treatment. researchgate.net
Aqueous Gel-Casting Synthesis of a cobalt oxide precursor via a gelation process, followed by in situ reduction to this compound. mdpi.comscilit.com - Cost-effective and scalable. mdpi.com- Allows for precise control over particle morphology. mdpi.com - Indirect method; relies on in situ formation of the active phase.
Solid-State Metathesis (SSM) A rapid, solvent-free reaction, often between a metal halide and MgB₂, ignited to form the metal boride and a salt byproduct. rsc.org - Very fast reaction times (seconds). rsc.org- High product yields and crystallinity. rsc.org- Solvent-free process. - Exothermic nature may require specialized reactors for control.- Byproduct (e.g., MgCl₂) removal is necessary. rsc.org

| Thermal Decomposition | Heating of single-source precursors, such as cobalt complexes with boron cluster anions, to yield this compound. mdpi.com | - Can produce high-purity, nanocrystalline phases. mdpi.com | - Often a multi-stage process with high economic and time costs. mdpi.com |

Advanced Understanding of Structure-Activity Relationships in Complex this compound Compositions

The catalytic performance of this compound is intricately linked to its structural and electronic properties. A deeper understanding of these structure-activity relationships is essential for designing next-generation materials with enhanced efficiency. cjcatal.com

Key structural factors influencing activity include:

Crystallinity: The state of the material—amorphous or crystalline—plays a crucial role. Amorphous cobalt borides often exhibit high catalytic activity due to a high density of unsaturated active sites and lattice strain. nih.govrsc.orgrsc.org Conversely, some studies show that heat treatment to induce crystallization can significantly improve performance, suggesting that a well-defined crystalline structure can also be beneficial. researchgate.net

Electronic Structure: The interaction between cobalt and boron atoms modifies the electronic properties of the material. Boron can donate electrons to cobalt, creating electron-rich Co sites that are protected from oxidation and are more active for catalytic reactions. mdpi.comrsc.orgunitn.it Doping with other metals can further tune this electronic structure; for instance, introducing zinc into the this compound lattice was found to increase the proportion of the more active Co³⁺ oxidation state on the catalyst surface. frontiersin.org

Table 3: Influence of Structural Properties on this compound Activity

Structural Property Effect on Activity Research Finding/Example
Crystallinity Amorphous structures can provide more unsaturated active sites. rsc.orgrsc.org Crystalline phases can also show high activity after heat treatment. researchgate.net An amorphous cobalt-phospho-boride composite showed enhanced performance due to its structure and high surface area. rsc.org
Electronic Structure Electron transfer from boron to cobalt enhances the electron-donating ability of Co sites, boosting catalytic activity. mdpi.comunitn.it Doping with zinc increased the Co³⁺/Co²⁺ ratio on the surface, leading to improved HER catalytic activity. frontiersin.org
Stoichiometry (Co:B ratio) An optimal ratio of cobalt to boron can maximize the number of highly active catalytic sites. mdpi.com Computational studies indicate a site comprising two cobalt atoms and one boron atom is most active for NaBH₄ hydrolysis. mdpi.com
Composition (Ternary Systems) Introducing other elements (e.g., P, Fe, Zn) can create synergistic effects, improving bifunctional activity and stability. rsc.orgrsc.orgfrontiersin.org A cobalt-phospho-boride (CoPB) on a carbon support demonstrated robust performance for both HER and OER. rsc.orgrsc.org

| Morphology/Surface Area | High surface area and porous structures (e.g., mesoporous) expose more active sites and facilitate reactant transport. rsc.orgmdpi.com | Mesoporous amorphous this compound nanoparticles showed higher performance in CO₂ reduction compared to non-porous counterparts. rsc.org |

Exploration of Novel this compound Architectures and Composites for Emerging Technologies

Moving beyond simple nanoparticles, researchers are designing complex architectures and composites to unlock new functionalities and improve performance for emerging technologies like energy storage and advanced catalysis. nih.govacs.org These novel designs aim to address the intrinsic limitations of this compound, such as low electrical conductivity or instability. researchgate.net

Prominent examples of these advanced architectures include:

Core-Shell Structures: Creating a core of one material (e.g., cobalt or nickel boride) and a shell of another (e.g., carbon, cobalt borate) is a powerful strategy. mdpi.comacs.org A Co@C core-shell design was shown to protect the active cobalt core, prevent leaching, and enhance stability. mdpi.com

Composites with 2D Materials: Integrating this compound with 2D materials like MXenes or graphene offers significant advantages. A composite of amorphous this compound with vanadium carbide MXene was developed for supercapacitor applications, where the MXene provides a conductive network and the boride contributes high capacity. researchgate.net

Hierarchical and Multi-component Composites: Designing materials with multiple components and complex, hierarchical structures can create synergistic effects. A composite of crystalline nickel vanadium oxide and amorphous this compound showed great promise for hybrid supercapacitors. researchgate.net Another example is a multidimensional (0D@2D/1D) composite where a core-shell nickel boride@borate structure was grown on 1D vanadium molybdenum oxide rods, leading to enhanced energy density and stability. acs.org

Carbon-Based Composites: The use of various carbon forms as a support or matrix is a common and effective strategy. Composites of this compound with activated carbon rsc.org, functionalized carbon nanofibers nih.gov, and biomass-derived carbon rsc.org have all demonstrated improved electrochemical performance for applications like supercapacitors and oxygen evolution reactions (OER).

| 0D@2D/1D Composites | Core-shell Ni₃B@Ni(BO₂)₂ structures anchored on 1D V₂MoO₈ rods. acs.org | High energy density asymmetric supercapacitors. acs.org |

Integration of Computational Design and Experimental Validation for Rational Catalyst Development

The traditional trial-and-error approach to catalyst discovery is time-consuming and inefficient. The integration of computational modeling with experimental synthesis and testing offers a more rational and accelerated pathway for developing high-performance this compound materials. researchgate.netnih.govnih.gov This modern paradigm involves a synergistic feedback loop where computation predicts promising candidates and elucidates mechanisms, and experiments validate these predictions and provide data to refine the theoretical models. cjcatal.comnih.gov

Key aspects of this integrated approach include:

First-Principles Screening: Techniques like Density Functional Theory (DFT) are used to perform high-throughput computational screening of various this compound compositions and structures. doi.orgrsc.org These calculations can predict fundamental properties such as thermodynamic stability, electronic band structure, and catalytic activity for reactions like the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). doi.org For example, a DFT study on 2D cobalt-based boridenes predicted that a Co₄B₆F₄ monolayer could exhibit an almost ideal Gibbs free energy for HER, outperforming platinum. doi.org

Machine Learning (ML): ML algorithms can analyze large datasets from either computational simulations or high-throughput experiments to uncover complex, non-obvious relationships between material features (e.g., composition, synthesis parameters) and catalytic performance. researchgate.netrsc.org This data-driven approach can accelerate the discovery of novel catalysts and optimize reaction conditions with greater speed and accuracy than traditional methods. rsc.org

This powerful combination of computational foresight and empirical verification is crucial for navigating the vast compositional and structural landscape of this compound materials, paving the way for the rational design of catalysts tailored for specific applications. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.